4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
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Overview
Description
4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxypyrimidinyl group, and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the tert-butylbenzamide intermediate: This step involves the reaction of tert-butylamine with benzoyl chloride in the presence of a base such as triethylamine to form tert-butylbenzamide.
Synthesis of the sulfamoylphenyl intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with 2-methoxypyrimidine-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the sulfamoylphenyl intermediate.
Coupling of intermediates: The final step involves the coupling of the tert-butylbenzamide intermediate with the sulfamoylphenyl intermediate in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with halogens or other functional groups.
Scientific Research Applications
4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with bacterial enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide
- 4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)propionamide
Uniqueness
4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is unique due to its specific structural features, including the tert-butyl group and the methoxypyrimidinyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research.
Properties
IUPAC Name |
4-tert-butyl-N-[4-[(2-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-22(2,3)16-7-5-15(6-8-16)20(27)24-17-9-11-18(12-10-17)31(28,29)26-19-13-14-23-21(25-19)30-4/h5-14H,1-4H3,(H,24,27)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLIQZHUWASQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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